molecular formula C47H76O2 B1225948 Cholesteryl arachidonate

Cholesteryl arachidonate

Cat. No.: B1225948
M. Wt: 673.1 g/mol
InChI Key: IMXSFYNMSOULQS-UHFFFAOYSA-N
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Description

Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. This compound is a significant component of lipoproteins and plays a crucial role in lipid metabolism. It is found in various biological systems and is involved in numerous physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl arachidonate can be synthesized through the ester interchange method. This involves starting with cholesteryl acetate and the methyl esters of arachidonic acid, using sodium ethylate as a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified using thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound often involves the esterification of cholesterol with free fatty acids, acid anhydrides, or acid chlorides. These methods require precise control of reaction conditions to ensure high purity and yield. The use of acid catalysts and high temperatures can lead to side products, so optimization of these parameters is crucial .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. Oxidation is a significant reaction, often mediated by enzymes such as lipoxygenases or by free radicals .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholesteryl arachidonate has diverse applications in scientific research:

Mechanism of Action

Cholesteryl arachidonate exerts its effects primarily through its role in lipid metabolism. It is hydrolyzed by lysosomal acid lipase (LIPA), releasing free cholesterol and arachidonic acid. This hydrolysis is crucial for maintaining cellular cholesterol homeostasis. The released arachidonic acid can be further metabolized into various eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes .

Comparison with Similar Compounds

Cholesteryl arachidonate can be compared with other cholesteryl esters such as cholesteryl linoleate, cholesteryl oleate, and cholesteryl palmitate. While all these compounds are involved in lipid metabolism, this compound is unique due to its polyunsaturated fatty acid component, which makes it more susceptible to oxidation. This property is significant in its role in diseases like atherosclerosis and cancer .

Similar Compounds

  • Cholesteryl linoleate
  • Cholesteryl oleate
  • Cholesteryl palmitate

This compound stands out due to its involvement in more complex biological processes and its higher reactivity towards oxidation .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXSFYNMSOULQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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